3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
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Overview
Description
3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide: is an organic compound that belongs to the class of aromatic sulfonamides. This compound is characterized by the presence of two chlorine atoms, two nitro groups, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 3,4-dichlorobenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration reactions with optimized conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including nucleophilic aromatic substitution, reduction, and oxidation reactions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom by a nucleophile, such as hydroxide ion or amine, under basic conditions.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Major Products:
Nucleophilic Aromatic Substitution: The major products are substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Reduction: The major products are the corresponding amines.
Oxidation: The major products are sulfonic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is used as a reagent in organic synthesis, particularly in the preparation of other aromatic compounds through substitution reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable derivatives with amino acids .
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other chemical intermediates .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing nitro groups enhances the reactivity of the compound towards nucleophiles. The nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate, which then loses a halide anion to form the final product .
Comparison with Similar Compounds
2,4-Dinitrochlorobenzene: Similar in structure but lacks the sulfonamide group.
3,4-Dichloronitrobenzene: Similar in structure but lacks the second nitro group and the sulfonamide group.
2,4-Dinitrophenylhydrazine: Contains nitro groups but has a hydrazine group instead of a sulfonamide group.
Uniqueness: 3,4-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of both chlorine and nitro groups along with a sulfonamide group, which makes it highly reactive and versatile in various chemical reactions .
Properties
CAS No. |
61072-77-3 |
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Molecular Formula |
C12H7Cl2N3O6S |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N3O6S/c13-9-3-2-8(6-10(9)14)24(22,23)15-11-4-1-7(16(18)19)5-12(11)17(20)21/h1-6,15H |
InChI Key |
IRVZJSGRDASQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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